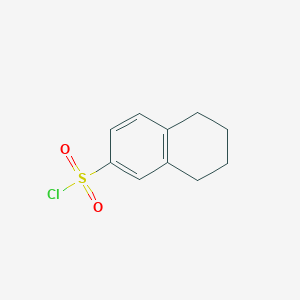

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEIMPFRVQQOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406678 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61551-49-3 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who may consider this compound as a synthetic intermediate or building block.

Core Physical and Chemical Properties

This compound is an organic compound featuring a tetralin core functionalized with a sulfonyl chloride group. This combination of a partially saturated bicyclic aromatic system and a reactive sulfonyl chloride moiety makes it a potentially useful intermediate in organic synthesis.

Physical Property Data

The available quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted or estimated and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂S | PubChem[1] |

| Molecular Weight | 230.71 g/mol | PubChem[1] |

| CAS Number | 61551-49-3 | Chemical Suppliers |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| Melting Point | 58 °C | ChemicalBook[2] |

| Boiling Point | 341.8 ± 31.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.2542 g/cm³ (Estimated) | - |

| Solubility | Low in water | ACS Publications[3][4][5][6] |

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a moderate level initially.

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point (58 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method - for predicted value)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to the thermometer and place the assembly into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Density Determination (Volume Displacement Method)

Objective: To determine the mass per unit volume of the solid compound.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the compound is insoluble (e.g., water, given its low solubility)

Procedure:

-

Weigh a sample of this compound using an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of the chosen liquid.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial volume readings.

-

Calculate the density using the formula: Density = Mass / Volume.

Synthetic Utility and Potential Applications

While direct biological activity data for this compound is not documented in the reviewed literature, its primary utility is expected to be as a chemical intermediate. Sulfonyl chlorides are versatile reagents in organic synthesis, most commonly used for the preparation of sulfonamides and sulfonate esters.

The general reaction to form a sulfonamide, a common motif in many pharmaceutical compounds, is depicted in the workflow below.

Caption: General workflow for the synthesis of sulfonamides.

Signaling Pathways and Biological Context

Extensive searches of the scientific literature did not reveal any studies directly implicating this compound in specific signaling pathways or as a modulator of any biological targets. Its relevance to drug development would likely be as a scaffold or intermediate for the synthesis of more complex molecules that may possess biological activity. The tetralin and sulfonamide moieties are present in numerous biologically active compounds, suggesting that derivatives of this compound could be of interest for screening in various therapeutic areas. However, at present, there is no specific biological data available for the title compound itself.

Conclusion

This compound is a readily characterizable solid organic compound with a defined melting point. While some of its other physical properties are based on predictions, they can be determined experimentally using standard laboratory techniques. The primary value of this compound for researchers in drug discovery and development lies in its potential as a synthetic building block, particularly for the synthesis of novel sulfonamide derivatives. Further research would be required to synthesize and evaluate such derivatives to determine any potential biological activity and their relevance to specific signaling pathways.

References

- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride CAS#: 61551-49-3 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

tetralin-6-sulfonyl chloride chemical structure and CAS number 61551-49-3

CAS Number: 61551-49-3

This technical guide provides a comprehensive overview of tetralin-6-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, synthesis, reactivity, and its significant role in the development of novel therapeutics.

Chemical Structure and Properties

Tetralin-6-sulfonyl chloride, also known as 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, possesses a fused ring system consisting of a benzene ring fused to a cyclohexane ring, with a sulfonyl chloride group attached at the 6th position of the tetralin core.

| Property | Value |

| CAS Number | 61551-49-3[1][2][3] |

| Molecular Formula | C₁₀H₁₁ClO₂S[1][3] |

| Molecular Weight | 230.71 g/mol [1] |

| Synonyms | This compound, 6-Tetralinsulfonyl chloride[2] |

Synthesis

The primary method for the synthesis of tetralin-6-sulfonyl chloride is the chlorosulfonation of tetralin. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring of the tetralin moiety.

Experimental Protocol: Chlorosulfonation of Tetralin

Materials:

-

Tetralin

-

Chlorosulfonic acid

-

1,2-Dichloroethane (or other suitable inert solvent)

-

Ice

-

Water

-

Sodium hydroxide (for neutralization)

-

Benzene (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool chlorosulfonic acid (approximately 2.5 molar equivalents) in an ice-water bath to 12-15°C. The reaction should be conducted in a well-ventilated fume hood.

-

Slowly add tetralin (1 molar equivalent) to the cooled chlorosulfonic acid over a period of about 15 minutes, maintaining the temperature of the reaction mixture around 15°C. Vigorous evolution of hydrogen chloride gas will occur.

-

After the addition is complete, heat the reaction mixture to 60°C for approximately two hours to ensure the completion of the reaction. The disappearance of gas bubbles can indicate the reaction's endpoint.[4]

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring. This step should also be performed in a fume hood due to the exothermic reaction and the release of HCl gas.[4]

-

The solid tetralin-6-sulfonyl chloride will precipitate. Collect the crude product by suction filtration and wash it thoroughly with cold water to remove any remaining acid.[4]

-

For purification, the crude product can be dried and recrystallized from a suitable solvent such as dry benzene.[4]

Logical Workflow for Synthesis:

Reactivity and Applications in Drug Development

The sulfonyl chloride group of tetralin-6-sulfonyl chloride is a highly reactive electrophile, making it a valuable precursor for the synthesis of a wide array of derivatives, particularly sulfonamides. The reaction with primary or secondary amines in the presence of a base readily yields the corresponding N-substituted tetralin-6-sulfonamides.

This reactivity is pivotal in medicinal chemistry, as the tetralin scaffold is a constituent of numerous biologically active molecules, including anticancer and antidepressant agents.[5] The sulfonamide group itself is a key pharmacophore in a variety of drugs, known to impart desirable physicochemical and biological properties.

Role in the Synthesis of Bioactive Molecules

Derivatives of tetralin-6-sulfonyl chloride have shown significant potential in various therapeutic areas:

-

Anticancer Activity: The tetralin moiety is found in several anticancer drugs, and novel tetralin derivatives are continuously being explored for their antitumor properties.[6] Studies have shown that certain tetralin-based compounds can induce apoptosis in cancer cells through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7] Some tetralin derivatives have also been investigated for their potential to target signaling pathways such as PI3K-Akt, EGFR, MAPK, mTOR, Rap1, and Ras.[8]

-

Anti-diabetic Activity: Tetralin-sulfonamide derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the management of type 2 diabetes.[9][10]

-

Bradykinin B1 Receptor Antagonists: Aryl sulfonamides containing a tetralin allylic amine structure have been identified as potent and selective antagonists of the bradykinin B1 receptor, which is implicated in pain and inflammation.[11]

Signaling Pathway Involvement of Tetralin Derivatives:

Quantitative Biological Data of Tetralin Derivatives

The following table summarizes the in vitro anticancer activity of some tetralin-containing compounds, demonstrating the therapeutic potential of this scaffold.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 3a | Hela (Cervix Carcinoma) | 3.5 | [12][13] |

| 3a | MCF-7 (Breast Carcinoma) | 4.5 | [12][13] |

| 6a | Hela (Cervix Carcinoma) | 7.1 | [12] |

| 6b | Hela (Cervix Carcinoma) | 10.9 | [12] |

| 7a | Hela (Cervix Carcinoma) | 8.1 | [12] |

| 7b | Hela (Cervix Carcinoma) | 5.9 | [12] |

| 7c | Hela (Cervix Carcinoma) | 6.5 | [12] |

Note: The compounds listed are derivatives synthesized from a tetralin precursor and do not directly represent tetralin-6-sulfonyl chloride itself but illustrate the biological relevance of the tetralin core.

Conclusion

Tetralin-6-sulfonyl chloride is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis via chlorosulfonation of tetralin and the high reactivity of the sulfonyl chloride group allow for the facile generation of diverse libraries of compounds. The demonstrated biological activities of tetralin-sulfonamide derivatives, particularly in the areas of oncology and metabolic diseases, underscore the importance of this scaffold in the design of novel therapeutic agents. Further exploration of derivatives of tetralin-6-sulfonyl chloride holds considerable promise for the identification of new drug candidates with improved efficacy and selectivity.

References

- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride CAS#: 61551-49-3 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Investigating C7 modified tetrandrine derivatives for synthesis anti-hepatocellular carcinoma activity and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rational design and synthesis of new tetralin-sulfonamide derivatives as potent anti-diabetics and DPP-4 inhibitors: 2D & 3D QSAR, in vivo radiolabeling and bio distribution studies-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 11. Aryl sulfonamides containing tetralin allylic amines as potent and selective bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 61551-49-3) is a sulfonyl chloride derivative of tetralin that serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active molecules.[1][2][3] A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This guide provides a comprehensive overview of the expected solubility profile of this compound, detailed experimental protocols for quantitative solubility determination, and a typical synthetic workflow. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide extrapolates its likely behavior based on the known properties of analogous aryl sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride.[1][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 61551-49-3 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂S | [1] |

| Molecular Weight | 230.71 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 58°C | |

| Calculated LogP | 3.3 |

Expected Solubility Profile

Based on the general principle of "like dissolves like" and data from analogous compounds such as benzenesulfonyl chloride, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.[1][2][4] The presence of the nonpolar tetralin ring structure combined with the polar sulfonyl chloride group suggests good solubility in solvents with moderate to low polarity.

The following table summarizes the expected qualitative solubility.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | The polar sulfonyl chloride group can interact favorably with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These are excellent solvents for a wide range of organic compounds, including sulfonyl chlorides. |

| Ethers | Diethyl ether, Dioxane | Soluble | Ethers are good solvents for many organic reagents.[4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble (with potential for reaction) | While likely soluble, sulfonyl chlorides can react with alcohols to form sulfonate esters, especially at elevated temperatures or in the presence of a base.[2] |

| Hydrocarbons | Hexane, Toluene, Benzene | Sparingly Soluble to Soluble | The nonpolar tetralin moiety should promote solubility in hydrocarbon solvents.[1] |

| Aqueous | Water | Insoluble | Sulfonyl chlorides are generally insoluble in water and can undergo slow hydrolysis to the corresponding sulfonic acid.[2] |

Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining the precise solubility of this compound is the isothermal shake-flask method.[7][8] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[8]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[7]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the target compound.

Caption: Workflow for Quantitative Solubility Determination.

Synthetic Workflow: Sulfonamide Formation

This compound is a key reactant in the synthesis of sulfonamides, a class of compounds with significant pharmaceutical applications. The general reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Caption: General Synthesis of Sulfonamides.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its solubility profile can be reliably predicted based on its chemical structure and the known behavior of similar sulfonyl chlorides. It is expected to be soluble in common aprotic and chlorinated organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust methodology. The utility of this compound as a synthetic intermediate, particularly for the formation of sulfonamides, underscores the importance of understanding its solubility for optimizing reaction conditions and product purification.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 4. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Spectral Analysis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This document details the expected spectral characteristics, experimental protocols for data acquisition, and a workflow for spectroscopic analysis, serving as a vital resource for the identification and characterization of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a quantitative reference for laboratory analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | Aromatic Protons |

| Data not available in search results | - | - | Aliphatic Protons (C5, C8) |

| Data not available in search results | - | - | Aliphatic Protons (C6, C7) |

¹³C NMR (Carbon NMR) Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Aliphatic Carbons |

Note: Specific experimental ¹H and ¹³C NMR chemical shift values for this compound were not publicly available in the searched resources. The table structure is provided as a template for experimental data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1600 & ~1475 | Medium-Weak | Aromatic C=C Bending |

| 1410-1370 | Strong | S=O Asymmetric Stretch |

| 1204-1166 | Strong | S=O Symmetric Stretch |

| ~800-600 | Strong | C-S Stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 230/232 | Moderate | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 195 | High | [M-Cl]⁺ |

| 131 | High | [M-SO₂Cl]⁺ |

| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data collection.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.

-

Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added and thoroughly mixed with the sample.

-

The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

A background spectrum of the KBr pellet or the empty sample compartment is recorded.

-

The sample pellet is placed in the spectrometer's sample holder, and the IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.

-

The eluent from the GC is introduced into the mass spectrometer.

-

Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.

Instrumentation and Data Acquisition:

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

The mass spectrum is scanned over a mass range that includes the molecular weight of the compound (e.g., m/z 50-350).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This compound serves as a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative 1H NMR data for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 | ~7.85 | d | ~8.4 | 1H |

| H-3 | ~7.70 | dd | ~8.4, ~2.0 | 1H |

| H-4 | ~7.25 | d | ~2.0 | 1H |

| H-5, H-8 | ~2.80 | t | ~6.0 | 4H |

| H-6, H-7 | ~1.80 | m | - | 4H |

Disclaimer: These are predicted values and may vary slightly from experimental results.

Structural Assignment

The chemical structure of this compound with proton assignments is illustrated below. This diagram provides a visual reference for the interpretation of the 1H NMR data.

Caption: Structure of this compound with proton numbering.

Experimental Protocols

A standard experimental protocol for acquiring the 1H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

-

The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Pulse Width: A 30° pulse width is typically used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be set.

-

Number of Scans: 16-64 scans are generally sufficient to obtain a good signal-to-noise ratio.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The signals are integrated to determine the relative number of protons.

-

The chemical shifts (δ) are referenced to the TMS signal, and coupling constants (J) are measured.

Synthetic Workflow

This compound is typically synthesized from 1,2,3,4-tetrahydronaphthalene (tetralin) via chlorosulfonation. The following diagram illustrates this key synthetic transformation.

Caption: Synthesis of the target compound from tetralin.

This guide provides a comprehensive overview of the 1H NMR spectrum of this compound, essential for its application in research and development. The provided data and protocols are based on established principles of NMR spectroscopy and organic synthesis.

An In-depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its reactivity and applications, particularly in the realm of drug discovery.

Core Chemical and Physical Properties

This compound, also known as tetralin-6-sulfonyl chloride, is an aromatic sulfonyl chloride featuring a tetralin scaffold.[1][2] This structure imparts a unique combination of aromatic reactivity and a partially saturated, non-planar ring system, making it a valuable building block for diverse molecular architectures.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClO₂S | [3][4] |

| Molecular Weight | 230.71 g/mol | [3][4] |

| CAS Number | 61551-49-3 | [3][4] |

| Appearance | Solid | [2] |

| Melting Point | 58 °C | [2] |

| Boiling Point | 341.8 ± 31.0 °C (predicted) | [2] |

| Purity | ≥97% (commercially available) | [4] |

| Storage | 4°C, sealed storage, away from moisture | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the tetralin ring and the aliphatic protons of the saturated ring are expected. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for chlorine. |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorosulfonation of 1,2,3,4-tetrahydronaphthalene (tetralin).[5] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring of the tetralin molecule.

Detailed Experimental Protocol: Chlorosulfonation of Tetralin

This protocol is a representative procedure for the synthesis of this compound and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1,2,3,4-tetrahydronaphthalene (1.0 eq) dissolved in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity and Applications in Drug Development

The sulfonyl chloride functional group is a potent electrophile, making this compound a versatile reagent for introducing the tetralin-2-sulfonyl moiety into various molecules.

Synthesis of Sulfonamides

A primary application of this compound is in the synthesis of sulfonamides through reaction with primary or secondary amines.[6] Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities.

The tetralin moiety can serve as a scaffold to orient substituents in a defined three-dimensional space, which is crucial for binding to biological targets. The sulfonamide linkage provides a stable, polar connection point and can participate in hydrogen bonding interactions within a receptor's active site.

While specific drugs derived directly from this compound are not prominently documented in the readily available literature, its structural motifs are present in various biologically active compounds. The combination of the tetralin framework and the sulfonamide group makes it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases.

Safety and Handling

This compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. It is also sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of the sulfonyl chloride group, allows for the straightforward synthesis of a variety of sulfonamide derivatives and other sulfur-containing compounds. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers and scientists in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,6,7,8-Tetrahydro-2-naphthalenesulfonyl chloride CAS#: 61551-49-3 [amp.chemicalbook.com]

- 3. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Tetralin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetralin-Based Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of tetralin-based sulfonyl chlorides, a chemical scaffold of significant interest in medicinal chemistry. While a singular "discovery" moment for this specific compound class is not clearly documented in early chemical literature, its emergence can be understood through the confluence of advancements in the synthesis of the tetralin moiety and the celebrated history of sulfonamide drugs. This guide provides a comprehensive overview of the historical context, synthetic evolution, and key applications of these compounds, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Historical Context and Discovery

The story of tetralin-based sulfonyl chlorides is intrinsically linked to two parallel narratives in chemical history: the exploration of the tetralin scaffold and the dawn of sulfa drugs.

The Tetralin Moiety: 1,2,3,4-tetrahydronaphthalene, or tetralin, is a partially hydrogenated derivative of naphthalene. Its synthesis was explored in the early 20th century, with notable methods including the catalytic hydrogenation of naphthalene. The Darzens tetralin synthesis, developed by Auguste Georges Darzens in 1926, provided a method for creating tetralin derivatives through the intramolecular cyclization of a 1-aryl-pent-4-ene using concentrated sulfuric acid. These early synthetic advancements made the tetralin scaffold accessible for further chemical exploration.

The Sulfonamide Revolution: The era of sulfonamide drugs was ushered in by Gerhard Domagk's discovery of the antibacterial properties of Prontosil in the 1930s. This led to an explosion in the research and development of sulfonamide-containing compounds, which were the first class of broadly effective systemic antibacterial agents.[1] The fundamental chemical precursor to a sulfonamide is a sulfonyl chloride. The general importance of sulfonamides in medicine spurred extensive research into the synthesis of a wide variety of aryl sulfonyl chlorides.

The convergence of these two fields—the availability of the tetralin scaffold and the burgeoning interest in sulfonamides—led to the synthesis and investigation of tetralin-based sulfonyl chlorides and their subsequent sulfonamide derivatives. While early patents from the mid-20th century describe various tetralin derivatives for pharmaceutical applications, the specific focus on tetralin-based sulfonyl chlorides as key intermediates appears to be a more modern development, driven by the search for novel pharmacophores.

Synthesis and Experimental Protocols

The synthesis of tetralin-based sulfonyl chlorides typically involves two key steps: the synthesis of the tetralin core followed by the introduction of the sulfonyl chloride functionality.

Synthesis of the Tetralin Scaffold

The tetralin scaffold can be synthesized through various methods, with the catalytic hydrogenation of naphthalene being a common industrial approach.

Experimental Protocol: Catalytic Hydrogenation of Naphthalene to Tetralin

This protocol is a generalized representation based on established chemical principles.

-

Materials: Naphthalene, Nickel catalyst (e.g., Raney Nickel), high-pressure autoclave, solvent (e.g., decalin), hydrogen gas.

-

Procedure:

-

A high-pressure autoclave is charged with naphthalene and a suitable solvent such as decalin.

-

A catalytic amount of a nickel catalyst is added to the mixture.

-

The autoclave is sealed and purged with nitrogen gas to remove any oxygen.

-

Hydrogen gas is introduced into the autoclave to a desired pressure.

-

The mixture is heated to a specified temperature and stirred continuously.

-

The reaction is monitored by measuring hydrogen uptake.

-

Upon completion, the autoclave is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield crude tetralin.

-

The crude product is purified by distillation.

-

Synthesis of Tetralin-Based Sulfonyl Chlorides

The most direct method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For tetralin, this would typically result in the formation of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (also known as tetralin-6-sulfonyl chloride).

Experimental Protocol: Chlorosulfonation of Tetralin

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.

-

Materials: Tetralin, chlorosulfonic acid, dichloromethane (DCM), ice bath, dropping funnel.

-

Procedure:

-

Tetralin is dissolved in a suitable inert solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude tetralin-based sulfonyl chloride.

-

The product can be further purified by recrystallization or column chromatography.

-

The logical workflow for the synthesis of a tetralin-based sulfonamide from naphthalene is depicted in the following diagram:

Applications in Drug Discovery and Development

Tetralin-based sulfonyl chlorides are valuable intermediates in the synthesis of sulfonamides with diverse biological activities. The tetralin scaffold provides a lipophilic and conformationally constrained framework that can be favorably oriented within the binding sites of various biological targets.

Carbonic Anhydrase Inhibition

Recent studies have explored tetralin-based sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various physiological processes.[2] Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are considered therapeutic targets in oncology.[3]

The general mechanism of CA IX in the tumor microenvironment involves the conversion of carbon dioxide to bicarbonate and a proton, contributing to an acidic extracellular pH which promotes tumor invasion and metastasis.

Quantitative Data: Inhibition of Carbonic Anhydrases by Tetralin-Based Sulfonamides

The following table summarizes the inhibitory activity (Ki values) of novel synthesized tetralin-based sulfonamides against human carbonic anhydrase isoforms hCA I and hCA II.[2]

| Compound | hCA I Ki (µM) | hCA II Ki (µM) |

| Sulfamide 11 | 9.56 | 27.88 |

| Sulfamide 12 | 1.45 | 4.80 |

| Sulfamide 13 | 0.91 | 3.70 |

| Sulfonamide 14 | 2.33 | 8.14 |

| Sulfonamide 15 | 1.87 | 6.52 |

| Sulfonamide 16 | 3.12 | 10.91 |

Acetylcholinesterase Inhibition

Tetralin-based sulfonamides have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[2] AChE inhibitors are used in the treatment of Alzheimer's disease to improve cholinergic neurotransmission.

The signaling pathway involving acetylcholine and its breakdown by acetylcholinesterase at the synapse is crucial for neuronal communication.

Quantitative Data: Inhibition of Acetylcholinesterase by Tetralin-Based Sulfonamides

The following table presents the moderate inhibitory capacity of novel tetralin-based sulfonamides against acetylcholinesterase.[2]

| Compound | AChE Inhibition (%) at 10 µM |

| Sulfamide 11 | 35.2 |

| Sulfamide 12 | 41.8 |

| Sulfamide 13 | 38.5 |

| Sulfonamide 14 | 29.7 |

| Sulfonamide 15 | 33.1 |

| Sulfonamide 16 | 25.4 |

Conclusion

The journey of tetralin-based sulfonyl chlorides from conceptual intermediates to valuable tools in drug discovery exemplifies the progressive nature of medicinal chemistry. While their specific historical origins are intertwined with the broader development of organic synthesis and sulfonamide therapeutics, their modern applications are clear and promising. The unique structural features of the tetralin scaffold, combined with the versatile reactivity of the sulfonyl chloride group, continue to make this class of compounds a fertile ground for the development of novel inhibitors for a range of therapeutic targets. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and its derivatives.

The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonyl chloride group at the 2-position, it becomes a versatile intermediate for the synthesis of a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive analysis of this compound, its analogs, and their applications in drug discovery, with a focus on their roles as anticancer agents, carbonic anhydrase inhibitors, and acetylcholinesterase inhibitors.

Core Compound: this compound

This compound, also known as tetralin-2-sulfonyl chloride, is a key synthetic intermediate. Its chemical structure consists of a fused bicyclic system with a dihydronaphthalene core, where one of the aromatic rings is fully saturated. The sulfonyl chloride group at the 2-position of the aromatic ring is a reactive moiety that allows for the facile introduction of various functionalities, most commonly through the formation of sulfonamides by reaction with primary or secondary amines.

Chemical Properties:

| Property | Value |

| CAS Number | 61551-49-3 |

| Molecular Formula | C₁₀H₁₁ClO₂S |

| Molecular Weight | 230.71 g/mol |

| Appearance | Solid |

| Storage | 4°C, sealed storage, away from moisture |

Synthetic Approaches

The synthesis of this compound and its sulfonamide analogs typically involves a multi-step process, starting from tetralin or a related precursor.

General Synthesis of Sulfonyl Chlorides

One common method for the preparation of aryl sulfonyl chlorides is through the diazotization of an appropriate aniline, followed by a copper-catalyzed reaction with sulfur dioxide and chloride ions.

Synthesis of Tetralin-Based Sulfonamides

The primary route to tetralin sulfonamide analogs involves the reaction of this compound with a diverse range of amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Biological Activities and Therapeutic Potential

Analogs derived from this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of tetralin-based compounds.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and cervical cancer.[2][3] The proposed mechanisms of action often involve the induction of apoptosis.[3]

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Thiazoline-tetralin derivative 4e | MCF-7 (Breast Cancer) | Not specified, but showed highest antitumor efficiency | [3] |

| Thiazoline-tetralin derivative 4h | A549 (Lung Cancer) | 48.6 (for 50.78% DNA synthesis inhibition) | [3] |

| 2,6-Dihaloarylchalcone derivative 3a | Hela (Cervical Cancer) | 3.5 µg/mL | [2] |

| 2,6-Dihaloarylchalcone derivative 3a | MCF-7 (Breast Cancer) | 4.5 µg/mL | [2] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[4] Their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamides are a well-established class of CA inhibitors, and tetralin-based sulfonamides have shown potent inhibitory activity against several CA isoforms.[5]

Quantitative Data on Carbonic Anhydrase Inhibition:

| Compound | Isoform | Kᵢ (µM) | Reference |

| Novel Sulphamide 11 | hCA I | 0.91 - 9.56 | [5] |

| Novel Sulphamide 12 | hCA I | 0.91 - 9.56 | [5] |

| Novel Sulphamide 13 | hCA I | 0.91 - 9.56 | [5] |

| Novel Sulphonamide 14 | hCA II | 3.70 - 27.88 | [5] |

| Novel Sulphonamide 15 | hCA II | 3.70 - 27.88 | [5] |

| Novel Sulphonamide 16 | hCA II | 3.70 - 27.88 | [5] |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.[6] Certain tetralin-based sulfonamides have been identified as moderate inhibitors of AChE.[5]

Quantitative Data on Acetylcholinesterase Inhibition:

| Compound | % Inhibition at 80 µg/mL | Reference |

| Thiazoline-tetralin derivative 4h | 49.92% | [3] |

| Novel Sulphamide 11-13 | Moderate inhibition | [5] |

| Novel Sulphonamide 14-16 | Moderate inhibition | [5] |

Experimental Protocols

Synthesis of this compound (General Procedure)

-

Diazotization: The corresponding aminotetraline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.

-

Work-up and Purification: The reaction mixture is typically poured into ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase is often determined using a colorimetric assay based on the esterase activity of the enzyme.[4]

-

Principle: The assay measures the enzyme-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (p-NPA), to a colored product, 4-nitrophenol. The rate of color formation is monitored spectrophotometrically.

-

Procedure:

-

A reaction mixture containing a buffer (e.g., Tris-HCl), the purified carbonic anhydrase enzyme, and the test compound at various concentrations is prepared.

-

The reaction is initiated by the addition of the substrate (p-NPA).

-

The increase in absorbance at a specific wavelength (e.g., 400 nm) is measured over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

-

The IC₅₀ or Kᵢ value is then determined from a dose-response curve.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and its inhibition.[6]

-

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is proportional to the enzyme activity.[6]

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), DTNB, the acetylcholinesterase enzyme, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

-

The IC₅₀ value is determined from a dose-response curve.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Visualizations

General Synthetic Workflow for Tetralin-Based Analogs

Caption: General synthetic route to tetralin sulfonamide analogs.

Simplified Signaling Pathway for Anticancer Activity (Apoptosis)

Caption: Simplified intrinsic apoptosis pathway induced by tetralin analogs.

Enzyme Inhibition Workflow

Caption: General workflow for enzyme inhibition assays.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is highly dependent on their structural features. Key SAR insights for sulfonamide-based inhibitors include:

-

The Sulfonamide Moiety: The -SO₂NH- group is crucial for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

-

Aromatic/Heterocyclic Ring: The nature of the aromatic or heterocyclic ring system attached to the sulfonamide group influences the potency and selectivity of the inhibitor. In the case of the tetralin scaffold, substitutions on the aromatic ring can modulate activity.

-

Substituents on the Amine: For sulfonamides, the substituent on the nitrogen atom can significantly impact the inhibitory profile.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents, as well as inhibitors of carbonic anhydrase and acetylcholinesterase. The synthetic accessibility of a wide range of analogs, coupled with their diverse biological activities, makes the tetralin sulfonamide scaffold a promising area for further investigation in the pursuit of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to explore and exploit the therapeutic potential of this important class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel sulphamides and sulphonamides incorporating the tetralin scaffold as carbonic anhydrase and acetylcholine esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetralin-6-sulfonyl Chloride: Theoretical Properties and Computational Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetralin-6-sulfonyl chloride (CAS No: 61551-49-3), also known as 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, is a bifunctional molecule featuring a tetralin core and a reactive sulfonyl chloride group.[1][2] The tetralin scaffold is a key structural motif in a variety of biologically active compounds, including agents with anticancer and antifungal properties. The sulfonyl chloride moiety serves as a crucial synthetic handle, primarily for the formation of sulfonamides, a well-established pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the theoretical and computational properties of tetralin-6-sulfonyl chloride, alongside representative experimental protocols and its potential applications in drug discovery and development. While specific experimental spectral data for this compound is not widely available in published literature, this document outlines the expected analytical characteristics based on its structure and data from analogous compounds.

Core Molecular Properties and Computed Data

Tetralin-6-sulfonyl chloride is a derivative of naphthalene, where one of the aromatic rings is fully hydrogenated. This structural feature imparts a combination of aromatic and aliphatic characteristics to the molecule. The primary reactive center is the sulfonyl chloride group, which is susceptible to nucleophilic attack, most commonly by amines, to form stable sulfonamide linkages.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties of tetralin-6-sulfonyl chloride is presented in Table 1. These values are crucial for predicting its behavior in various solvent systems and its potential for membrane permeability. The XLogP3 value of 3.3 suggests a moderate level of lipophilicity.[3]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Tetralin-6-sulfonyl chloride, 6-Tetralinsulfonyl chloride | [1][2] |

| CAS Number | 61551-49-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₂S | [3] |

| Molecular Weight | 230.71 g/mol | [3] |

| Exact Mass | 230.0168285 Da | [3] |

| XLogP3 (Predicted) | 3.3 | [3] |

| Topological Polar Surface Area | 42.5 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Computational Chemistry

Synthesis and Reactivity

Aryl sulfonyl chlorides are versatile intermediates in organic synthesis. While a specific, detailed experimental protocol for the synthesis of tetralin-6-sulfonyl chloride is not prominently documented in peer-reviewed journals, its preparation can be inferred from well-established synthetic routes for analogous compounds.

Representative Experimental Protocol: Synthesis from 6-Aminotetralin

One of the most common methods for the preparation of aryl sulfonyl chlorides is the Sandmeyer-type reaction, starting from the corresponding aniline derivative. This involves diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Reaction Scheme:

Methodology:

-

Diazotization: 6-Aminotetralin is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Chlorosulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, with vigorous stirring. The temperature is maintained throughout the addition.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour and then poured into ice-water. The precipitated crude product, tetralin-6-sulfonyl chloride, is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of aryl sulfonyl chlorides.[6][7] Appropriate safety precautions must be taken when handling the reagents involved.

Chemical Reactivity and Applications

The primary utility of tetralin-6-sulfonyl chloride in drug discovery is its role as an electrophile for the synthesis of sulfonamides. The reaction with primary or secondary amines is typically rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to quench the HCl byproduct.

This reactivity allows for the facile introduction of the tetralin-6-sulfonyl moiety onto a wide array of amine-containing scaffolds, enabling the generation of diverse chemical libraries for biological screening.

Expected Analytical and Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetralin core. The aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The benzylic protons (-CH₂-Ar) would likely appear as a triplet around 2.8-3.0 ppm, and the other aliphatic protons (-CH₂-CH₂-) would be observed further upfield as a multiplet around 1.8-2.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield. The aliphatic carbons of the tetralin ring would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong, characteristic absorption bands for the sulfonyl chloride group. These are typically found at approximately 1375-1385 cm⁻¹ (asymmetric stretch) and 1180-1190 cm⁻¹ (symmetric stretch) for the S=O bonds.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 230, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the chlorine atom and the SO₂ group.

Biological Context and Potential Applications

The tetralin nucleus is a component of numerous biologically active molecules.[7] Derivatives of tetralin have been investigated for a range of therapeutic applications, including as anticancer agents. The incorporation of a sulfonamide group, readily synthesized from tetralin-6-sulfonyl chloride, is a common strategy in medicinal chemistry to improve pharmacokinetic properties and to target specific biological pathways. Sulfonamides are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.

Therefore, tetralin-6-sulfonyl chloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in the ability to combine the structurally important tetralin core with the pharmacologically significant sulfonamide linkage, providing a platform for the development of new drug candidates.

Safety and Handling

Based on available safety data, tetralin-6-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[3] Handling of this compound should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, the affected area should be flushed immediately with copious amounts of water.

Conclusion

Tetralin-6-sulfonyl chloride is a key chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its theoretical and computed properties suggest a moderately lipophilic molecule with a highly reactive sulfonyl chloride group. While detailed experimental and biological data for this specific compound are sparse in the public domain, its synthesis can be achieved through established protocols for aryl sulfonyl chlorides. Its primary application is as a precursor for the synthesis of tetralin-based sulfonamides, a class of compounds with a rich history of therapeutic relevance. This guide provides a foundational understanding of tetralin-6-sulfonyl chloride for researchers and scientists looking to utilize this versatile building block in their synthetic and drug development programs.

References

- 1. This compound | C10H11ClO2S | CID 4868371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Cyanomethylamino)-5,6,7,8-tetrahydronaphthalene-2-sulfonicacid [synhet.com]

Stability and Storage of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS: 67970-79-4). Due to the limited availability of specific stability data for this compound, this document leverages established principles of sulfonyl chloride chemistry and data from structurally related analogues to provide a robust framework for its handling, storage, and stability assessment.

Chemical Properties and Structure

This compound is an aromatic sulfonyl chloride featuring a tetralin backbone. The presence of the highly reactive sulfonyl chloride functional group dictates its chemical stability and handling requirements.

Structure:

General Stability Profile

Aryl sulfonyl chlorides are known to be susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, thermal and photolytic decomposition. The reactivity of this compound is expected to be in line with other benzenesulfonyl chloride derivatives.

Key Stability Considerations:

-

Moisture Sensitivity: The primary degradation pathway is hydrolysis to the corresponding sulfonic acid. It is crucial to protect the compound from moisture.

-

Thermal Liability: Elevated temperatures can induce decomposition.

-

Light Sensitivity: While less documented for this specific compound, many reactive organic molecules are susceptible to photodegradation.

-

Oxidative Stability: The sulfonyl chloride group is in a high oxidation state and is generally stable towards further oxidation. However, the tetralin ring may be susceptible to oxidation under harsh conditions.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general chemical principles for sulfonyl chlorides:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C or 4°C[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Handling | In a dry, well-ventilated area (e.g., fume hood) | To avoid inhalation and exposure to moisture. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | To prevent skin and eye contact. The compound is classified as causing severe skin burns and eye damage. |

Some sources also indicate that the compound may be heat and light sensitive and can darken upon storage. Additionally, there is a potential for the formation of explosive peroxides, and periodic testing for their presence may be warranted, especially for older samples.

Degradation Pathways

The principal degradation pathways for this compound are anticipated to be hydrolysis and thermal decomposition.

Hydrolysis

The sulfonyl chloride functional group readily reacts with water to form the corresponding 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid and hydrochloric acid. This reaction is typically the most significant cause of degradation. The rate of hydrolysis is influenced by pH, with studies on other aromatic sulfonyl chlorides showing catalysis by both acid and base.

Thermal Decomposition

While specific data is unavailable, thermal decomposition of aryl sulfonyl chlorides can proceed via homolytic cleavage of the S-Cl or C-S bond to form radical intermediates, or through ionic pathways. The decomposition products will depend on the specific conditions and the presence of other reactive species.

Quantitative Stability Data (Estimates based on Analogues)

| Parameter | Condition | Estimated Value | Reference Compound |

| Hydrolysis Half-life (t½) | Neutral water, 25°C | Minutes to hours | Benzenesulfonyl chloride |

| Thermal Decomposition | Neat, >150°C | Slow decomposition | General aryl sulfonyl chlorides |

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and general practices for stability testing of reactive compounds.[2]

Forced Degradation (Stress Testing)

a) Acidic and Basic Hydrolysis:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute with an appropriate solvent.

-

Analyze the samples by a stability-indicating analytical method (e.g., HPLC).

b) Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Monitor the degradation over time as described for hydrolysis.

c) Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Separately, prepare a solution of the compound in a suitable inert solvent and heat it.

-